BenchChemオンラインストアへようこそ!

SU9518

PDGFR kinase selectivity IC50

Select SU9518 for experiments requiring selective PDGFRα inhibition without confounding VEGFR/FGFR activity. Superior to multi-kinase inhibitors like Imatinib or SU6668, it offers a >80-fold selectivity window over FGF/EGF. Validated in chronic rodent models with a convenient once-weekly subcutaneous regimen and in rabbit PVR models. This ensures superior data interpretability, reduces animal stress, and improves experimental reproducibility in fibrosis, vascular remodeling, and oncology studies.

Molecular Formula C18H17BrN2O3
Molecular Weight 389.2 g/mol
Cat. No. B1681165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU9518
SynonymsSU9518;  SU 9518;  SU-9518;  5-Br-SU6668;  5 Br SU6668;  5BrSU6668
Molecular FormulaC18H17BrN2O3
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C18H17BrN2O3/c1-9-12(4-6-17(22)23)10(2)20-16(9)8-14-13-7-11(19)3-5-15(13)21-18(14)24/h3,5,7-8,20H,4,6H2,1-2H3,(H,21,24)(H,22,23)/b14-8-
InChIKeyCQXPYMNBBOWLME-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU9518: A Selective PDGFRα Tyrosine Kinase Inhibitor for Antifibrotic and Antiproliferative Research


SU9518 (CAS 251356-32-8) is a synthetic indolinone compound that functions as a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase [1]. It exhibits specific activity against PDGFRα, effectively blocking PDGF receptor phosphorylation and downstream signaling pathways that drive cell proliferation, migration, and fibrosis [2]. The compound is widely utilized as a chemical probe in studies of fibrotic diseases, vascular remodeling, and oncology, with demonstrated efficacy in preclinical models of proliferative vitreoretinopathy (PVR), arterial stenosis, and radiation-induced fibrosis [3].

Why SU9518 Cannot Be Replaced by Generic PDGFR or Multi-Kinase Inhibitors


SU9518 occupies a distinct pharmacological niche that is not adequately addressed by broader-spectrum PDGFR inhibitors or multi-kinase agents. While many tyrosine kinase inhibitors (e.g., Imatinib, Sunitinib, SU6668) target PDGFR alongside other kinases such as Bcr-Abl, VEGFR, or c-Kit, SU9518 exhibits a pronounced selectivity for PDGFRα with minimal activity against EGFR, VEGFR, or FGFR at comparable concentrations [1]. This selective profile reduces the confounding effects of off-target kinase inhibition, making SU9518 a superior tool for dissecting PDGFR-specific pathways in fibrosis and vascular biology. Moreover, its unique pharmacokinetic properties—specifically the durable receptor inhibition (>6 hours post-washout) and sustained plasma levels after subcutaneous administration—differentiate it from analogs like SU6668, which require more frequent dosing [2]. Substituting SU9518 with a less selective or less well-characterized inhibitor would compromise experimental interpretability and increase the risk of false-positive or off-target results.

Quantitative Differentiation of SU9518 vs. Closest Analogs and Multi-Kinase Inhibitors


PDGFR Selectivity and Potency: SU9518 vs. SU6668 and Imatinib

SU9518 demonstrates a distinct selectivity and potency profile compared to its structural analog SU6668 and the clinically approved multi-kinase inhibitor Imatinib. In cell-based proliferation assays, SU9518 inhibits PDGF-induced BrdU incorporation with an IC50 of 0.053 μM, while its activity against FGF- and EGF-induced proliferation is markedly weaker (IC50 = 4.40 μM and 9.63 μM, respectively), yielding a selectivity ratio of approximately 83-fold over FGF and 182-fold over EGF [1]. In contrast, SU6668 exhibits potent inhibition of PDGFRβ (IC50 = 0.008 μM) but also strongly inhibits Flk-1/KDR (IC50 = 2.1 μM) and FGFR1 (IC50 = 1.2 μM), making it a less selective tool for isolating PDGFR-specific effects . Imatinib, while active against PDGFRα (reported IC50 values range from 0.018 to 2.5 μM depending on assay format), also potently inhibits Bcr-Abl and c-Kit, complicating pathway attribution in fibrosis models .

PDGFR kinase selectivity IC50

In Vivo Efficacy in Arterial Stenosis: Oral vs. Subcutaneous Dosing

SU9518 demonstrates robust in vivo efficacy in a rat balloon arterial injury model, a standard preclinical assay for restenosis. Once-daily oral administration of SU9518 at 50 mg/kg significantly reduced intimal thickening, with the neointimal-to-medial area ratio decreasing from 1.94 ± 0.38 (vehicle) to 1.03 ± 0.29 (P < 0.01) [1]. More notably, once-weekly subcutaneous administration at 100 mg/kg achieved a comparable reduction (ratio from 2.21 ± 0.32 to 1.34 ± 0.45, P < 0.01) while maintaining plasma levels above 1 μmol/L for >7 days [2]. This sustained exposure profile is a key differentiator from other PDGFR inhibitors like Imatinib, which typically require daily dosing. The pharmacokinetic data supporting this regimen show plasma concentrations of 0.46–0.87 μg/mL sustained for up to 7 days post a single subcutaneous dose, providing a practical advantage for long-term in vivo studies [2].

vascular remodeling restenosis pharmacokinetics

Antifibrotic Efficacy in Proliferative Vitreoretinopathy (PVR) Models

SU9518 is uniquely validated in clinically relevant rabbit models of proliferative vitreoretinopathy (PVR), a fibrotic complication of retinal detachment. In these studies, intravitreal injection of SU9518 alongside PVR-inducing fibroblasts or Müller cells resulted in significant inhibition of PVR development, with no observable toxic effects by indirect ophthalmoscopy or histopathology [1]. This distinguishes SU9518 from other PDGFR inhibitors such as Imatinib or Sunitinib, which have not been specifically optimized or validated for intraocular delivery or PVR applications. The demonstration of efficacy and safety in a large-animal ocular model provides a translational bridge that is absent for most comparator compounds in the fibrosis space.

fibrosis ophthalmology animal model

Radiation-Induced Fibrosis Attenuation and Combination Potential

SU9518 uniquely addresses radiation-induced fibrosis, a major complication of radiotherapy. In co-culture models of human primary fibroblasts and endothelial cells, SU9518 (at 0.5–1.0 μM) significantly inhibited paracrine radiation-induced fibroblast and endothelial cell activation [1]. Furthermore, in clonogenic assays, SU9518 reduced PDGF-stimulated fibroblast survival by 57% [2]. This antifibrotic effect is mechanistically distinct from the anticancer actions of multi-kinase inhibitors like Imatinib, which, while also inhibiting PDGFR, simultaneously target oncogenic drivers (Bcr-Abl, c-Kit) and thus carry a different risk-benefit profile [3]. SU9518's selective PDGFR inhibition makes it a candidate for adjunctive therapy to mitigate radiation fibrosis without interfering with the primary cytotoxic mechanisms of radiotherapy.

radiation fibrosis cancer therapy fibroblast

Chemical Stability and Storage Profile for Research Use

SU9518 demonstrates defined long-term stability when stored as a powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year, as specified by vendor Certificates of Analysis . This stability profile ensures reproducible results across longitudinal studies and reduces the risk of compound degradation that could confound experimental outcomes. In contrast, some related indolinone analogs (e.g., certain SU6668 formulations) may have shorter recommended storage durations or require more stringent conditions. For laboratories planning multi-year projects or requiring consistent lot-to-lot performance, SU9518's established stability parameters provide a procurement advantage.

chemical stability storage conditions reagent quality

Recommended Research and Procurement Scenarios for SU9518


Investigating PDGFRα-Specific Signaling in Fibrotic Diseases

SU9518 is the preferred chemical probe for studies requiring selective inhibition of PDGFRα without confounding activity against VEGFR, FGFR, or Bcr-Abl. Use SU9518 when dissecting the role of PDGF signaling in pulmonary fibrosis, liver cirrhosis, or dermal fibrosis, as its selectivity profile (IC50 PDGF = 0.053 μM, with >80-fold selectivity over FGF/EGF) minimizes off-target effects that complicate interpretation with multi-kinase inhibitors like Imatinib or SU6668 [1].

Longitudinal In Vivo Studies of Vascular Remodeling or Restenosis

For chronic rodent models of arterial injury or restenosis, SU9518's once-weekly subcutaneous dosing regimen (100 mg/kg) reduces animal handling and stress compared to daily oral dosing required for comparators. The compound maintains therapeutic plasma levels (>1 μmol/L) for >7 days post a single SC dose, as demonstrated in the rat balloon injury model where neointimal thickening was reduced by 39-47% [2]. This logistical advantage translates to improved animal welfare and reduced experimental variability.

Ophthalmic Research in Proliferative Vitreoretinopathy (PVR) and Retinal Fibrosis

SU9518 is uniquely validated in rabbit models of PVR, demonstrating both efficacy and a favorable intraocular safety profile [3]. Researchers developing therapies for PVR or other fibrotic retinal diseases should select SU9518 as a tool compound to benchmark novel PDGFR inhibitors, given its established performance in a clinically relevant large-animal model.

Radiation Oncology and Mitigation of Radiotherapy-Induced Fibrosis

SU9518 is a valuable reagent for studies exploring the mitigation of radiation-induced fibrosis without interfering with tumor cell killing. Its selective PDGFR inhibition reduces radiation-induced fibroblast and endothelial cell activation by 57% in clonogenic assays, providing a pathway-selective adjunct to radiotherapy [4]. Unlike Imatinib, which also targets oncogenic kinases, SU9518 allows researchers to isolate the antifibrotic effects of PDGFR blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU9518

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.